molecular formula C20H42O2 B1219275 2-(Octadecyloxy)ethanol CAS No. 2136-72-3

2-(Octadecyloxy)ethanol

Cat. No. B1219275
CAS RN: 2136-72-3
M. Wt: 314.5 g/mol
InChI Key: ICIDSZQHPUZUHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions where precursors like alcohols and acids are transformed through catalytic processes or by employing specific reaction conditions to achieve the desired chemical structure. For example, the efficient oxidation of alcohols to carbonyl compounds can be catalyzed by combining N-hydroxyphthalimide with a Co species, indicating a potential pathway for modifying or synthesizing similar compounds (Iwahama et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Octadecyloxy)ethanol has been studied using various analytical techniques. For instance, atomic force microscopy has been used to characterize films of octadecylamine molecules on mica, prepared from ethanol solutions. These studies reveal the molecular arrangements and interactions critical for understanding the compound's behavior at interfaces (Benitez et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the versatility and reactivity of the functional groups present. For example, the hydrosilylation of allyl alcohol with specific reagents leads to the formation of compounds that could serve as precursors to hybrid nanocomposites, illustrating the chemical reactivity of alcohols in creating complex structures (Zhang and Laine, 2000).

Physical Properties Analysis

The physical properties of compounds like 2-(Octadecyloxy)ethanol can be inferred from studies on similar substances. For instance, the liquid-liquid equilibria data for systems containing related compounds reveal insights into solubility, phase behavior, and critical solution temperatures, which are essential for understanding the physical behavior of 2-(Octadecyloxy)ethanol in various solvents (Martínez et al., 2000).

Chemical Properties Analysis

The chemical properties of 2-(Octadecyloxy)ethanol can be partly understood through the study of its reactions and interactions with other chemicals. Research on similar compounds shows how specific functional groups react under various conditions, offering insights into reactivity, stability, and potential chemical modifications that 2-(Octadecyloxy)ethanol might undergo (Liu et al., 2020).

Scientific Research Applications

  • Preconcentration of Trace Elements :

    • The compound is used as a modifier of octadecyl silica disks in the preconcentration of trace amounts of copper(II) ions from water samples. This application is significant in environmental monitoring and pollution control (Fathi & Yaftian, 2009).
  • Quantitative Odor Analysis :

    • Octadecyl-modified nanoparticles, including those functionalized with octadecyl groups, have been used in nanomechanical sensing combined with machine learning for quantitative odor analysis. This is a crucial advancement in the field of sensory technology and material science (Shiba et al., 2018).
  • CO2-Responsive Solutions :

    • A study reports that solutions of sodium octadecyl sulfate and 2-(dimethylamino)ethanol form viscoelastic worm-like micelles in the presence of CO2. This finding is particularly relevant in the development of smart materials and CO2-responsive technologies (Su, Cunningham, & Jessop, 2013).
  • Liquid Membranes for Solute Extraction :

    • The use of emulsion liquid membranes incorporating 2-(Octadecyloxy)ethanol derivatives has been explored for the extraction of phenolic alcohols from aqueous solutions, which has implications in wastewater treatment and the recovery of valuable compounds (Reis et al., 2006).
  • Gasoline-Ethanol Blends and Combustion Properties :

    • The compound has been studied in the context of gasoline-ethanol blends, particularly in enhancing the reactivity of such blends and counteracting the effect of ethanol in gasoline. This is significant in automotive engineering and renewable energy sources (Alemahdi & Tunér, 2020).
  • Enhancing Ethanol Electroxidation in Fuel Cells :

    • The development of 2D PdAg alloy nanodendrites using octadecyltrimethylammonium chloride for ethanol electroxidation in fuel cells shows the potential application of octadecyl-related compounds in enhancing the performance of energy conversion devices (Huang et al., 2018).
  • Transdermal Resorption Studies :

    • Although not directly related to 2-(Octadecyloxy)ethanol, studies on transdermal resorption of ethanol-containing disinfectants provide insights into the skin absorption properties of ethanol and related compounds, which is crucial in pharmaceutical and cosmetic applications (Kirschner et al., 2007).
  • Steam Iron Process Using Ethanol for Hydrogen Production :

    • Research on using ethanol in the steam iron process for hydrogen production demonstrates the potential of ethanol and its derivatives in sustainable energy production (Hormilleja et al., 2014).

Safety And Hazards


  • Toxicity : Limited information is available on acute toxicity, but it is generally considered low.

  • Skin and Eye Irritation : May cause mild irritation upon contact.

  • Environmental Impact : Biodegradability varies; some ethoxylated compounds may persist in the environment.


Future Directions

Research on 2-(Octadecyloxy)ethanol should focus on:



  • Biodegradability : Assessing its environmental impact and potential degradation pathways.

  • Applications : Exploring novel applications beyond surfactancy.

  • Health Effects : Investigating any long-term health risks associated with exposure.


properties

IUPAC Name

2-octadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-00-9
Record name Polyethylene glycol monostearyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60858842
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octadecyloxy)ethanol

CAS RN

2136-72-3
Record name 2-(Octadecyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octadecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
JKG Kramer, HK Mangold - Chemistry and Physics of Lipids, 1969 - Elsevier
… Hydrogenation of the two isomers gave products which had identical melting points, 51-52C, and the same migration rates in adsorption TLC as authentic 2-octadecyloxy-ethanol (lit. 17…
Number of citations: 12 www.sciencedirect.com
SUN Ying, H Yan, W Xingyu, W Yunxuan - China Plastics, 2022 - plaschina.com.cn
Abstract: To study the characteristic odor components of express packaging bags, the volatile odor components of express packaging bags were obtained using a liquid? liquid …
Number of citations: 0 www.plaschina.com.cn
P Cao, C Liu, K Liu - Frontiers of Agriculture in China, 2007 - Springer
The effect of different degrees of drought stress on the aromatic constituents and their relative contents in fresh leaves of Lingtou Dancong tea plants was studied in this paper. The …
Number of citations: 22 link.springer.com
L Wu, S Guo, C Wang, Z Yang - Industrial & engineering chemistry …, 2008 - ACS Publications
The objective of this study was to investigate the direct deoxy-liquefaction of poplar leaves with two kinds of catalysts (T203, Z409). The optimum conditions were found to be at a …
Number of citations: 27 pubs.acs.org
PC PERUMAL, S SOWMYA, P PRATIBHA… - Journal of Applied …, 2014 - japsonline.com
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor family transcription factor that is expressed in several types of cancers. Antiproliferative and …
Number of citations: 42 japsonline.com
Y Zou, L Wang, Y Niu, S Song, B Yang, X Qin, W Xu… - LWT, 2023 - Elsevier
The effect on the product structure and volatile compounds of fermented chicken liver (FCL) by Lactobacillus plantarum LP1 (L. plantarum LP1) was investigated in this study. The …
Number of citations: 0 www.sciencedirect.com
PT Venkatesh, B Vidhya, A Vishnubharath… - Journal of Essential …, 2015 - Taylor & Francis
Cullenia exarillata, belonging to the family Bombacaceae is a canopy tree found in the Western Ghats. The chemical composition of the essential oil obtained by hydrodistillation from …
Number of citations: 1 www.tandfonline.com
AK Alanazi, MH Alqasmi, M Alrouji, FA Kuriri… - Molecules, 2022 - mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA) is one of the leading causes of infection worldwide. Clove oil’s ability to inhibit the growth of MRSA was studied through in vitro and …
Number of citations: 10 www.mdpi.com
Y Lyu, T Zhang, B Dou, G Li, C Ma, Y Li - RSC advances, 2018 - pubs.rsc.org
The process of using biodesulfurization (BDS) to remove sulfur compounds in petroleum has limitations such as low efficiency and low mass transfer. Therefore, it is important to study …
Number of citations: 9 pubs.rsc.org
F Motteran, BM Nadai, JK Braga, EL Silva… - Science of the Total …, 2018 - Elsevier
In this study, the microbial community characterization and metabolic pathway identification involved in the linear alkylbenzene sulfonated (LAS) degradation from commercial laundry …
Number of citations: 33 www.sciencedirect.com

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